
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol is a compound that features both an imidazole and a pyrrolidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
准备方法
One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the pyrrolidine ring, depending on the reagents used.
Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of the imidazole ring can lead to halogenated imidazoles, while alkylation can introduce various alkyl groups.
科学研究应用
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar compounds to 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol include other imidazole derivatives and pyrrolidine-containing molecules. For example:
Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole share the imidazole ring but differ in their substituents.
Pyrrolidine-containing molecules: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine ring but have different functional groups.
The uniqueness of this compound lies in its combination of both the imidazole and pyrrolidine rings, which allows it to exhibit a diverse range of chemical and biological activities.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
1-(2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-6-9-4-8(10-6)11-3-2-7(12)5-11/h4,7,12H,2-3,5H2,1H3,(H,9,10) |
InChI 键 |
XEJZPBIMMPEFTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1)N2CCC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
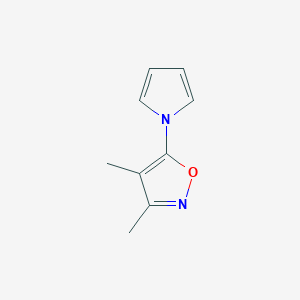
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
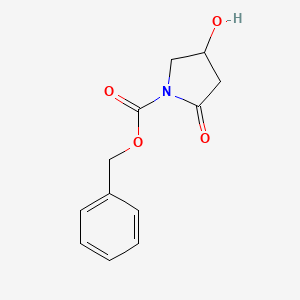
![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
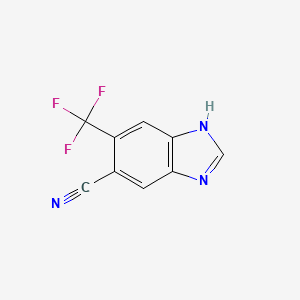
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
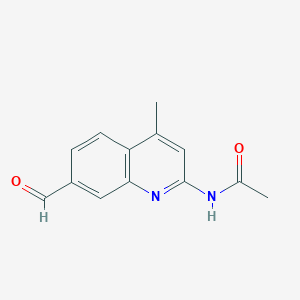
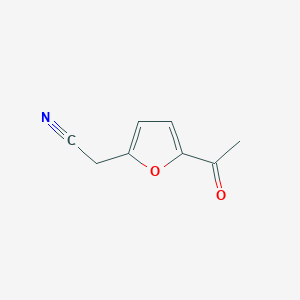
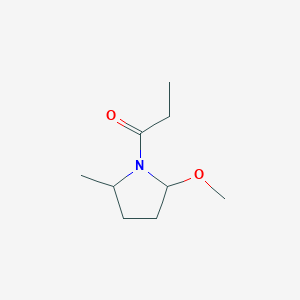
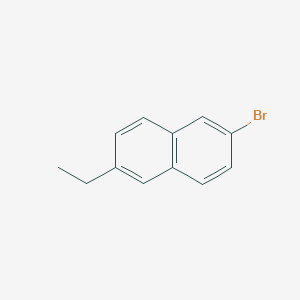
![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
